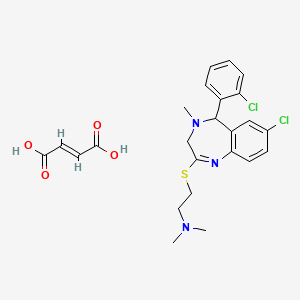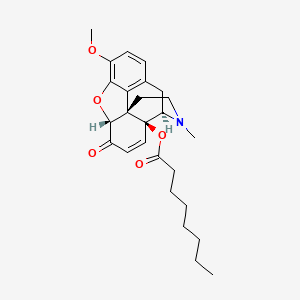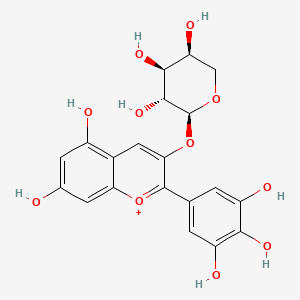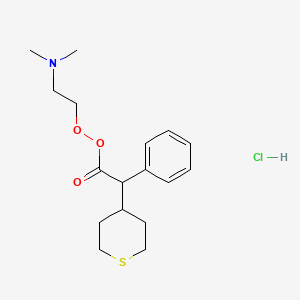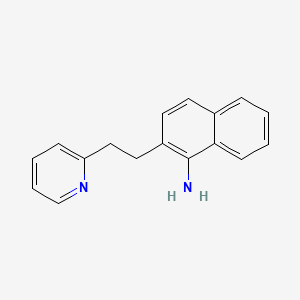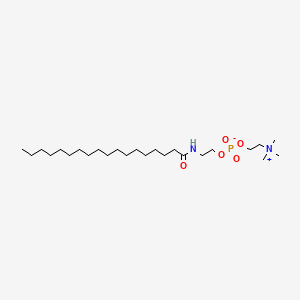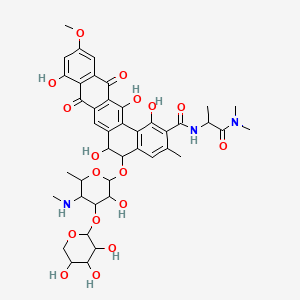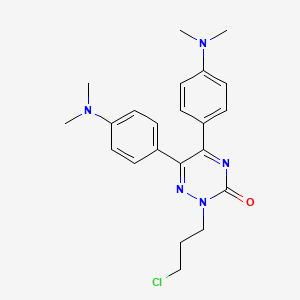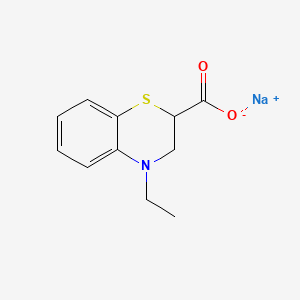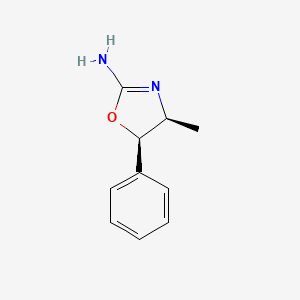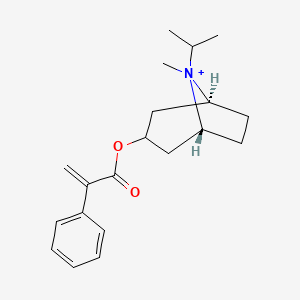
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural products and pharmaceuticals. This compound is characterized by its unique structural features, including the presence of multiple methyl groups, a phenyl ring, and an ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the desired substituents through a series of reactions such as alkylation, acylation, and reduction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific context of its use, such as its role in a biological system or its function as a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol include other piperidine derivatives with different substituents. Examples include:
- 1,3-Dimethyl-4-phenylpiperidine
- 1,3-Dimethyl-4-ethynylpiperidine
- 6-(2,4-Dimethylphenyl)-4-ethynylpiperidine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties
Properties
CAS No. |
120729-78-4 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(3S,4R,6S)-6-(2,4-dimethylphenyl)-4-ethynyl-1,3-dimethylpiperidine-3,4-diol |
InChI |
InChI=1S/C17H23NO2/c1-6-17(20)10-15(18(5)11-16(17,4)19)14-8-7-12(2)9-13(14)3/h1,7-9,15,19-20H,10-11H2,2-5H3/t15-,16-,17-/m0/s1 |
InChI Key |
CGXPMEIRJZQJQM-ULQDDVLXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H]2C[C@]([C@@](CN2C)(C)O)(C#C)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


